

# physicochemical properties of (1*r*,2*r*)-*n*,*n*'-dimethyl-1,2-cyclohexanediamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (1*r*,2*r*)-*n*,*n*'-dimethyl-1,2-cyclohexanediamine

Cat. No.: B2394788

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **(1*R*,2*R*)-*N*,*N*'-Dimethyl-1,2-cyclohexanediamine**

## Introduction

**(1*R*,2*R*)-*N*,*N*'-Dimethyl-1,2-cyclohexanediamine**, a chiral diamine identified by CAS number 68737-65-5, stands as a cornerstone in modern asymmetric synthesis and pharmaceutical development.<sup>[1]</sup> Its rigid cyclohexane backbone, coupled with the defined stereochemistry of its two methylamino groups, imparts a C<sub>2</sub> symmetry that is pivotal for its efficacy as a chiral ligand.<sup>[2][3][4]</sup> This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its core physicochemical properties, experimental characterization workflows, and critical applications, grounding technical data with field-proven insights. Understanding these properties is not merely an academic exercise; it is fundamental to designing robust synthetic routes, ensuring reaction reproducibility, and meeting the stringent quality requirements of pharmaceutical manufacturing.

## Section 1: Chemical and Physical Identity

The compound's identity is established by a consistent set of identifiers and physical characteristics. While often appearing as a white to light yellow crystalline powder, it is notably hygroscopic and can exist as a liquid near ambient temperatures, a crucial consideration for handling and storage.<sup>[1][2][3]</sup>

| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| IUPAC Name        | (1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine | [5]       |
| Synonyms          | (1R,2R)-1,2-Bis(methylamino)cyclohexane         | [6]       |
| CAS Number        | 68737-65-5                                      | [1][7]    |
| Molecular Formula | C <sub>8</sub> H <sub>18</sub> N <sub>2</sub>   | [1][7]    |
| Molecular Weight  | 142.24 g/mol                                    | [1][7][8] |
| Appearance        | White to light yellow crystalline powder/solid  | [1][5][9] |

## Section 2: Core Physicochemical Properties

The functional utility of **(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine** is directly governed by its physicochemical parameters. These values dictate its behavior in various solvent systems, its reactivity profile, and the conditions required for its purification and storage.

| Parameter         | Value                   | Method/Conditions        | Source(s)  |
|-------------------|-------------------------|--------------------------|------------|
| Melting Point     | 39-44 °C                | Not specified            | [1][9][10] |
| Boiling Point     | 78-80 °C                | @ 18 mmHg (24 hPa)       | [11]       |
| ~186.8 °C         | @ 760 mmHg              | [1]                      |            |
| Density           | 0.902 g/cm <sup>3</sup> | @ 25 °C                  | [9][11]    |
| Specific Rotation | -145° ± 5°              | c = 4.47 in Chloroform   | [9][10]    |
| Refractive Index  | n <sub>20/D</sub> 1.472 | @ 20 °C                  | [12]       |
| pKa (Predicted)   | 11.04 ± 0.40            | Computational Prediction | [9]        |

The relatively low melting point range (39-44 °C) confirms that this compound can be a solid at standard room temperature but may melt on warmer days or under heated laboratory conditions.[1][9] This necessitates controlled storage and careful observation during handling to prevent unwanted phase changes. The boiling point is highly pressure-dependent, a typical characteristic for amines, making vacuum distillation the preferred method for purification to avoid thermal degradation.[11]

## Section 3: Structural Analysis and Stereochemistry

The defining feature of **(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine** is its molecular structure. X-ray crystallography studies reveal that the cyclohexane ring adopts a stable chair conformation.[2][3][4] Critically, the two amino groups occupy equatorial positions, which minimizes steric hindrance and optimally projects the nitrogen lone pairs for coordination with metal centers.[2][3][4]

The molecule possesses  $C_2$  symmetry, meaning it can be rotated by 180° around a central axis to yield an identical molecule.[2][3] This symmetry is paramount in asymmetric catalysis, as it reduces the number of possible diastereomeric transition states when complexed with a prochiral substrate, thereby leading to high enantioselectivity.

## Section 4: Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity assessment of the compound.

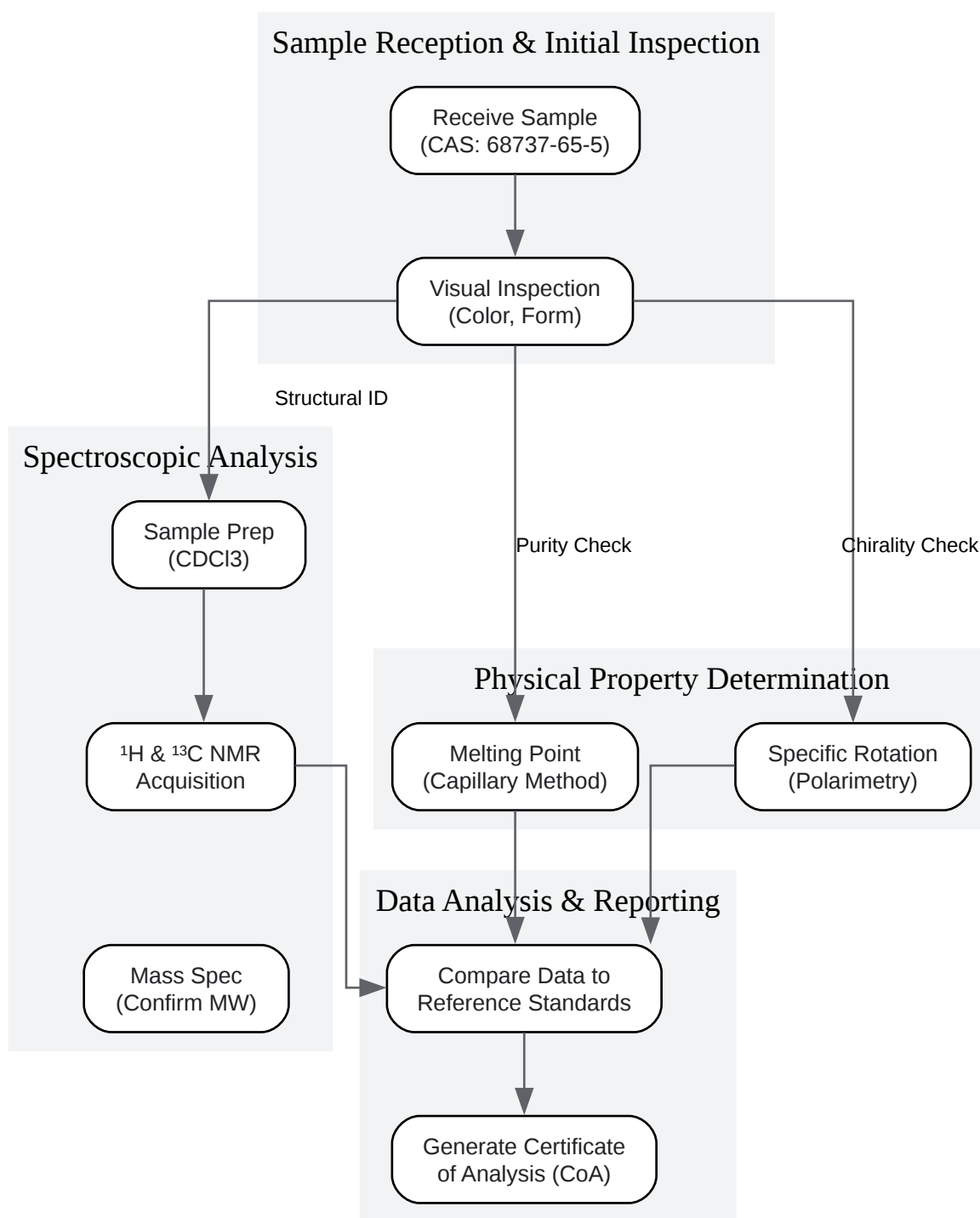
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$ -NMR (500.1 MHz,  $\text{CDCl}_3$ ): Key signals include a singlet for the six N-methyl protons at approximately  $\delta$  2.33 ppm. The protons on the cyclohexane ring appear as a series of multiplets between  $\delta$  0.86 and  $\delta$  2.06 ppm.[2][3] The two protons attached to the nitrogen atoms (NH) appear as a broad singlet between  $\delta$  1.68–1.75 ppm.[2][3]
  - $^{13}\text{C}$ -NMR (100.6 MHz,  $\text{CDCl}_3$ ): The spectrum shows four distinct signals for the cyclohexane ring and the methyl groups. The carbons attached to the nitrogen (CHN) resonate at  $\delta$  63.2 ppm, the methyl carbons ( $\text{CH}_3$ ) at  $\delta$  33.7 ppm, and the aliphatic ring carbons at  $\delta$  30.8 and  $\delta$  25.0 ppm.[2][3]

- Other Spectroscopic Data: Mass Spectrometry (MS) and Infrared (IR) spectra are also available from various suppliers and databases, which can be used to confirm the molecular weight and the presence of N-H and C-H functional groups, respectively.[\[13\]](#)

## Section 5: Experimental Protocols for Characterization

A robust characterization workflow is essential to verify the identity and purity of **(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine** before its use in sensitive applications.

### Workflow for Physicochemical Property Verification



[Click to download full resolution via product page](#)

Caption: General workflow for the physicochemical characterization.

## Protocol: Melting Point Determination

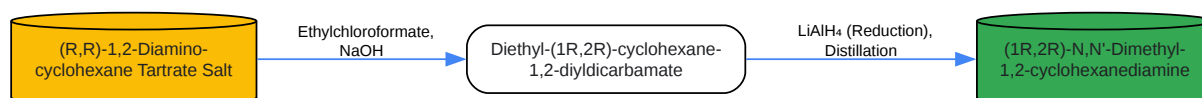
Rationale: The melting point is a rapid and reliable indicator of purity. Impurities typically depress and broaden the melting range. Given the compound's low melting point, a calibrated digital melting point apparatus using the capillary method is essential for accuracy.

- **Sample Preparation:** Finely grind a small amount of the crystalline solid using a mortar and pestle. This ensures uniform packing and efficient heat transfer.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm. A tightly packed, small sample size is crucial for a sharp, observable melting point.
- **Apparatus Setup:** Place the loaded capillary into the heating block of the melting point apparatus.
- **Heating Protocol:**
  - Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~39 °C).
  - Approximately 10 °C below the expected melting point, reduce the ramp rate to 1-2 °C/min. A slow ramp rate through the melting phase is critical for accurately observing the onset of melting (first liquid drop) and the point of complete liquefaction.
- **Observation & Recording:** Record the temperature range from the first visible drop of liquid to the temperature at which the entire sample becomes a clear liquid. For a pure sample, this range should be narrow (< 2 °C).

## Section 6: Synthesis and Purification Overview

Several synthetic routes to **(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine** have been reported. One common laboratory-scale method starts from the commercially available and enantiomerically pure (R,R)-1,2-diaminocyclohexane.

## Illustrative Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: A common synthetic route from (R,R)-1,2-diaminocyclohexane.

This process involves an initial protection/acylation step to form a dicarbamate, followed by a powerful reduction using a hydride reagent like lithium aluminum hydride (LiAlH<sub>4</sub>) to yield the final N,N'-dimethylated product.[2] Purification is typically achieved via bulb-to-bulb distillation under reduced pressure to isolate the product as colorless crystals.[2]

## Section 7: Applications and Relevance in Research

The unique stereochemical and electronic properties of this diamine make it a highly valuable ligand and synthetic intermediate.

- **Asymmetric Catalysis:** It serves as a chiral ligand that can be complexed with various transition metals (e.g., copper, zirconium) to catalyze stereoselective reactions, enabling the production of enantiomerically pure compounds.[1][7][12]
- **Pharmaceutical Synthesis:** It is a key intermediate in the industrial synthesis of the platinum-based anticancer drug Oxaliplatin.[1] It is also employed in the synthesis of tricyclic  $\gamma$ -secretase modulators, which are investigated as potential treatments for Alzheimer's disease.[5][7][10]
- **Polymerization:** Chiral zirconium complexes derived from this diamine are used as catalysts in stereospecific polymerizations, such as that of 1-hexene.[5][7]

## Section 8: Safety, Handling, and Storage

Proper handling and storage are critical due to the compound's hazardous nature.

- **Hazards:** The compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[6][11] It may also cause respiratory irritation.[6][14] It is corrosive.[6]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][14]
- Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust or vapors. Wash hands thoroughly after handling.[6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperatures are typically between 2-8°C.[9][10] The material should be stored locked up and away from incompatible materials.[6]

## Conclusion

**(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine** is more than a simple chemical reagent; it is an enabling tool for precision chemistry. Its well-defined physicochemical properties, rigid stereochemistry, and C<sub>2</sub> symmetry are the foundations of its utility in creating complex, enantiomerically pure molecules for the pharmaceutical and materials science industries. A thorough understanding and verification of these properties are the first and most critical steps toward its successful application in research and development.

## References

- (2024). **(1R,2R)-N,N'-DIMETHYL-1,2-CYCLOHEXANEDIAMINE** - Physico-chemical Properties. ChemBK.
- (2009). SAFETY DATA SHEET - (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine. Fisher Scientific.
- (n.d.). Understanding the Properties and Applications of **(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine**. NINGBO INNO PHARMCHEM CO.,LTD.
- (2025). **(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine**. ChemicalBook.
- (n.d.). (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine. PubChem.
- (2025). Trans-(1R,2R)-N,N'-Dimethyl-cyclohexane-1,2-diamine. ChemicalBook.
- Strohmman, C., Gessner, V. H., et al. (2008). (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E.
- (n.d.). CAS 68737-65-5 (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine. Alfa Chemistry.
- (n.d.). **(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine**(68737-65-5) 1H NMR spectrum. ChemicalBook.
- (2008). (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine.
- (n.d.). (R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine. Sigma-Aldrich.



- (2025). SAFETY DATA SHEET - trans-N,N'-Dimethylcyclohexane-1,2-diamine. Sigma-Aldrich.
- (n.d.). 68737-65-5|(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine. BLDpharm.
- Strohmann, C., et al. (2008). (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine. PubMed.
- (2009). SAFETY DATA SHEET - trans-N,N'-Dimethyl-1,2-cyclohexanediamine. Fisher Scientific.
- (n.d.). Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. PrepChem.com.
- (n.d.). trans-N,N'-Dimethylcyclohexane-1,2-diamine 97%. Sigma-Aldrich.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. nbinno.com [nbinno.com]
2. (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]
3. researchgate.net [researchgate.net]
4. (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
5. alfachemic.com [alfachemic.com]
6. fishersci.com [fishersci.com]
7. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 [chemicalbook.com]
8. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]
9. chembk.com [chembk.com]
10. (R,R)-(-)-N,N -Dimethyl-1,2-cyclohexanediamine = 97.0 GC 68737-65-5 [sigmaaldrich.com]
11. sigmaaldrich.com [sigmaaldrich.com]
12. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
13. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine(68737-65-5) 1H NMR spectrum [chemicalbook.com]
14. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [physicochemical properties of (1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2394788#physicochemical-properties-of-1r-2r-n-n-dimethyl-1-2-cyclohexanediamine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)